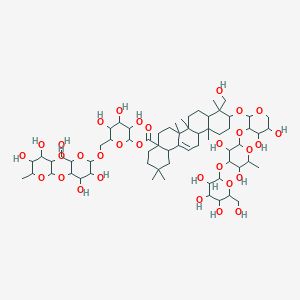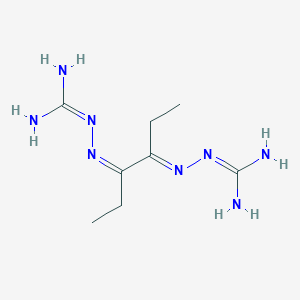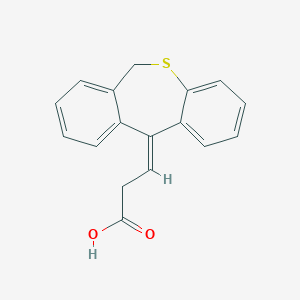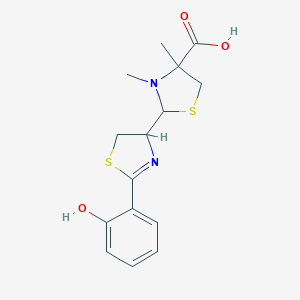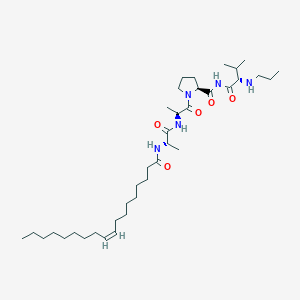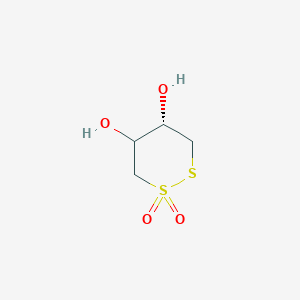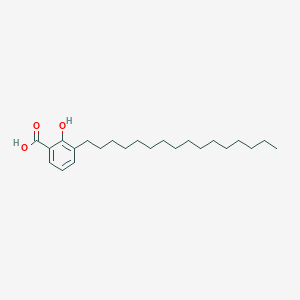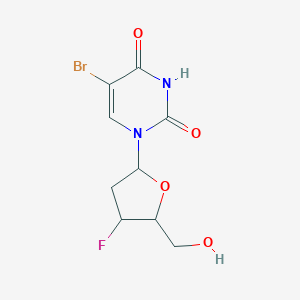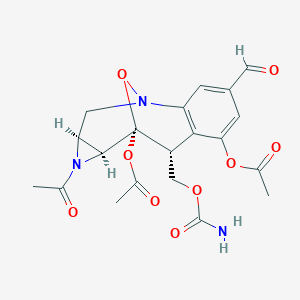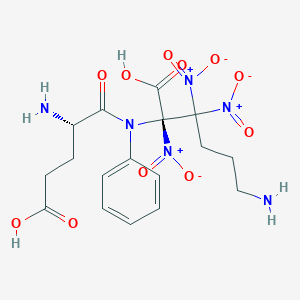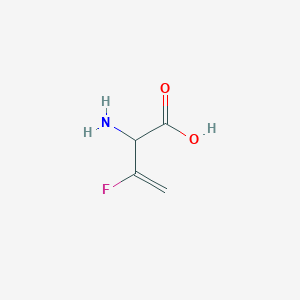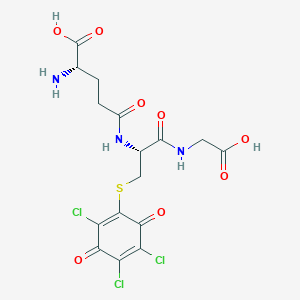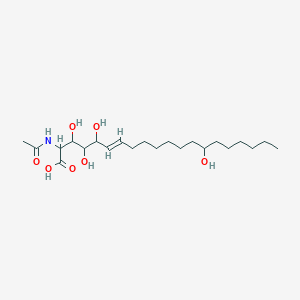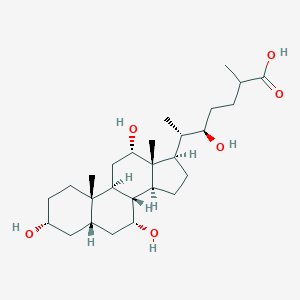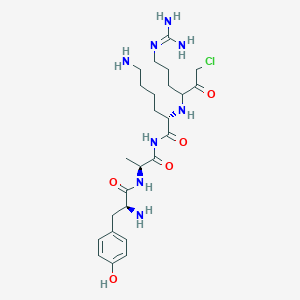
Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone (TLCK) is a synthetic peptide that has been widely used in scientific research due to its ability to selectively inhibit proteases. TLCK has been synthesized using various methods and has been used in biochemical and physiological studies to investigate the mechanism of action of proteases.
作用機序
Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone selectively inhibits proteases by irreversibly binding to the active site of the enzyme. Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone specifically targets proteases that contain a serine residue in their active site, such as chymotrypsin and trypsin. Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone reacts with the serine residue to form a covalent bond, which prevents the protease from hydrolyzing peptide bonds.
Biochemical and Physiological Effects:
Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone inhibits the activity of proteases in a dose-dependent manner. Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone has also been shown to inhibit blood coagulation and to reduce the activity of proteases involved in inflammation. In vivo studies have demonstrated that Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone can reduce the severity of inflammatory diseases, such as arthritis and pancreatitis.
実験室実験の利点と制限
Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone has several advantages for lab experiments. It is a selective inhibitor of proteases, which allows researchers to study the role of proteases in physiological processes without affecting other enzymes. Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone is also stable and easy to use, which makes it a convenient tool for protease inhibition studies. However, Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone has some limitations. It is not effective against all proteases, and its irreversible binding to the active site of the enzyme can limit the ability to study protease activity over time.
将来の方向性
For Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone research include investigating its role in cancer and neurological diseases, as well as its potential as an antiviral therapy.
合成法
Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone can be synthesized using various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. Solid-phase peptide synthesis involves the stepwise addition of amino acids to a resin-bound peptide chain, while solution-phase peptide synthesis involves the coupling of protected amino acids in solution. Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone can also be synthesized using chemical modification of the amino acid side chains of a pre-existing peptide.
科学的研究の応用
Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone has been widely used in scientific research as a selective inhibitor of proteases. Proteases are enzymes that catalyze the hydrolysis of peptide bonds in proteins and are involved in various physiological processes, including protein degradation, blood coagulation, and signal transduction. Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone has been used to study the role of proteases in these processes and to investigate the mechanism of action of proteases.
特性
CAS番号 |
123496-54-8 |
|---|---|
製品名 |
Tyrosyl-alanyl-lysyl-arginine chloromethyl ketone |
分子式 |
C25H41ClN8O5 |
分子量 |
569.1 g/mol |
IUPAC名 |
(2S)-6-amino-N-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]-2-[[1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]hexanamide |
InChI |
InChI=1S/C25H41ClN8O5/c1-15(32-23(38)18(28)13-16-7-9-17(35)10-8-16)22(37)34-24(39)20(5-2-3-11-27)33-19(21(36)14-26)6-4-12-31-25(29)30/h7-10,15,18-20,33,35H,2-6,11-14,27-28H2,1H3,(H,32,38)(H4,29,30,31)(H,34,37,39)/t15-,18-,19?,20-/m0/s1 |
InChIキー |
OLMDLIMSPBDHPX-GZKUECPQSA-N |
異性体SMILES |
C[C@@H](C(=O)NC(=O)[C@H](CCCCN)NC(CCCN=C(N)N)C(=O)CCl)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
SMILES |
CC(C(=O)NC(=O)C(CCCCN)NC(CCCN=C(N)N)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)N |
正規SMILES |
CC(C(=O)NC(=O)C(CCCCN)NC(CCCN=C(N)N)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)N |
同義語 |
Tyr-Ala-Lys-Arg chloromethyl ketone tyrosyl-alanyl-lysyl-arginine chloromethyl ketone YAKR-CK |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



